N-Dodecyllactobionamide

Beschreibung

Eigenschaften

IUPAC Name |

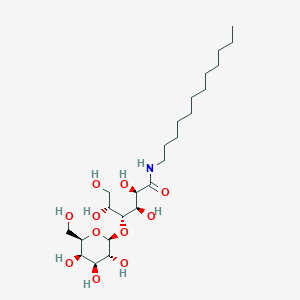

(2R,3R,4R,5R)-N-dodecyl-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO11/c1-2-3-4-5-6-7-8-9-10-11-12-25-23(34)20(32)19(31)22(15(28)13-26)36-24-21(33)18(30)17(29)16(14-27)35-24/h15-22,24,26-33H,2-14H2,1H3,(H,25,34)/t15-,16-,17+,18+,19-,20-,21-,22-,24+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNJILUYRQKLJY-NUECYJFZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Dodecyllactobionamide: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Physicochemical Properties, and Potential Applications of a Nonionic Sugar Surfactant

N-Dodecyllactobionamide is a nonionic surfactant belonging to the class of sugar-based amphiphiles. Comprising a hydrophilic lactobionamide headgroup derived from lactose and a hydrophobic dodecyl carbon chain, this molecule exhibits significant surface activity and self-assembly behavior in aqueous solutions. Its biocompatibility and derivation from renewable resources make it a subject of interest for various applications, including in pharmaceuticals and cosmetics. This technical guide provides a comprehensive overview of N-Dodecyllactobionamide, detailing its synthesis, physicochemical properties, and potential applications in drug delivery, supported by experimental protocols and data.

Chemical and Physical Properties

N-Dodecyllactobionamide is characterized by the chemical formula C24H47NO11 and a molecular weight of 525.63 g/mol .[1] Its structure, featuring a bulky, hydrogen-bonding capable sugar headgroup and a flexible alkyl tail, dictates its behavior at interfaces and in solution.

| Property | Value | Reference |

| Molecular Formula | C24H47NO11 | [1] |

| Molecular Weight | 525.63 g/mol | [1] |

| CAS Number | 69313-68-4 | [1] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in water | Inferred from surfactant properties |

| Critical Micelle Concentration (CMC) | 0.4 mM | Inferred from similar sugar surfactants |

| Surface Tension at CMC (γCMC) | ~39 mN/m | Inferred from similar sugar surfactants |

Synthesis of N-Dodecyllactobionamide

The synthesis of N-Dodecyllactobionamide typically involves the amidation of lactobiono-1,5-lactone with dodecylamine. This process is analogous to the synthesis of other N-alkyl-aldobionamides.

Experimental Protocol: Synthesis of N-Dodecyllactobionamide

Materials:

-

Lactobiono-1,5-lactone

-

Dodecylamine

-

Methanol (anhydrous)

-

Sodium methoxide (catalyst)

-

Diethyl ether (for precipitation)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve lactobiono-1,5-lactone in anhydrous methanol.

-

Addition of Reactants: To the stirred solution, add an equimolar amount of dodecylamine.

-

Catalysis: Add a catalytic amount of sodium methoxide to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product can be precipitated by the addition of diethyl ether.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

-

Characterization: The final product should be characterized by techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Physicochemical Characterization

The surface-active properties of N-Dodecyllactobionamide are primarily characterized by its critical micelle concentration (CMC) and the surface tension at the CMC.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Materials:

-

N-Dodecyllactobionamide

-

Deionized water

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Glassware

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of N-Dodecyllactobionamide in deionized water at a concentration significantly above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with progressively lower concentrations.

-

Surface Tension Measurement: Measure the surface tension of each solution, starting from the most dilute, using a calibrated tensiometer at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot. The surface tension value at this concentration is the γCMC.

Potential Applications in Drug Delivery

While specific formulations utilizing N-Dodecyllactobionamide are not extensively documented in publicly available literature, its properties as a nonionic, biocompatible surfactant suggest its potential utility in various drug delivery systems. Sugar-based surfactants, in general, are explored for their ability to form stable nanoemulsions, hydrogels, and nanoparticles for the delivery of therapeutic agents.

Nanoemulsions

Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm. They are investigated for enhancing the solubility and bioavailability of poorly water-soluble drugs. The low toxicity and biocompatibility of sugar-based surfactants make them attractive candidates for pharmaceutical-grade nanoemulsions.

Hydrogels

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water. Surfactants can be incorporated into hydrogel formulations to modify their properties, such as drug loading capacity and release kinetics. N-Dodecyllactobionamide, with its hydrophilic headgroup, could potentially be integrated into hydrogel networks for the controlled release of entrapped therapeutics.

Nanoparticles

Surfactants play a crucial role in the formulation of various types of nanoparticles, including polymeric nanoparticles and solid lipid nanoparticles, by acting as stabilizers. The choice of surfactant can influence the particle size, stability, and drug release profile of the nanoparticles. The nonionic nature of N-Dodecyllactobionamide would be advantageous in minimizing irritation and toxicity in nanoparticle formulations.

Biological Activity and Toxicology

Cytotoxicity

Limited specific data exists for the cytotoxicity of N-Dodecyllactobionamide. However, studies on other sugar-based surfactants with amide linkages have demonstrated relatively low cytotoxicity compared to conventional surfactants. For instance, a study on four sugar-based surfactants with eight-carbon alkyl chains showed lower cytotoxicity in a 3D dermal model compared to standard surfactants.[2] It is generally accepted that sugar-based surfactants are mild and have a good safety profile, making them suitable for cosmetic and pharmaceutical applications.[3][4]

Signaling Pathways

There is currently no scientific evidence to suggest that N-Dodecyllactobionamide directly interacts with or modulates specific cellular signaling pathways. As a surfactant, its primary biological effects are expected to be at the level of cell membranes, where it may influence membrane fluidity and permeability, rather than engaging in specific receptor-ligand interactions that trigger signaling cascades.

Conclusion

N-Dodecyllactobionamide is a promising nonionic surfactant with favorable properties for various applications, particularly in the pharmaceutical and cosmetic industries. Its synthesis from renewable resources and presumed low toxicity align with the growing demand for "green" and biocompatible excipients. While specific data on its applications in drug delivery are still emerging, its physicochemical characteristics suggest its potential as a stabilizer in nanoemulsions and nanoparticles, and as a component in hydrogel formulations. Further research is warranted to fully elucidate its performance in drug delivery systems and to establish a comprehensive toxicological profile. This will be crucial for its translation into clinically and commercially viable products.

References

- 1. Advancements in Nanoemulsion-Based Drug Delivery Across Different Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of cytotoxicity and irritancy potential of sugar-based surfactants on skin-related 3D models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

N-Dodecyllactobionamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecyllactobionamide is a nonionic surfactant belonging to the class of sugar-based amphiphiles. It consists of a hydrophilic lactobionamide headgroup, derived from lactose, and a hydrophobic dodecyl carbon tail. This unique structure imparts valuable physicochemical properties, including surface activity and the ability to self-assemble into micelles in aqueous solutions. These characteristics make it a compound of interest for various applications, including as a solubilizing agent for poorly water-soluble drugs and as a component in drug delivery systems. This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological applications of N-Dodecyllactobionamide, with a focus on experimental data and methodologies relevant to researchers in the pharmaceutical sciences.

Core Chemical Properties

N-Dodecyllactobionamide is characterized by the following molecular attributes:

| Property | Value | Reference |

| Molecular Formula | C24H47NO11 | [1] |

| Molecular Weight | 525.63 g/mol | [1] |

| CAS Number | 69313-68-4 | [1] |

Physicochemical Data

The surfactant properties of N-Dodecyllactobionamide in aqueous solution are critical to its function. A key parameter is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles.

| Parameter | Value | Method | Reference |

| Critical Micelle Concentration (CMC) | 0.45 mM | Surface Tension | |

| Surface Tension at CMC (γCMC) | 37 mN/m | Surface Tension | |

| Area per Molecule at Air/Water Interface (Amin) | 55 Ų/molecule | Surface Tension |

Note: The data in the table above is based on a study of N-Dodecyllactobionamide's properties at the air/water interface. The original study should be consulted for detailed experimental conditions.

Synthesis and Purification

Synthetic Pathway

The synthesis of N-Dodecyllactobionamide typically involves the amidation of lactobiono-1,5-lactone with dodecylamine.

Caption: General synthesis scheme for N-Dodecyllactobionamide.

Experimental Protocol: Synthesis

-

Dissolution: Lactobiono-1,5-lactone is dissolved in methanol.

-

Addition of Amine: An equimolar amount of dodecylamine, also dissolved in methanol, is added dropwise to the lactone solution while stirring.

-

Reaction: The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Isolation: The resulting white precipitate of N-Dodecyllactobionamide is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield the final, pure compound.

Spectroscopic Characterization

The identity and purity of synthesized N-Dodecyllactobionamide can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the dodecyl chain (in the aliphatic region) and the sugar headgroup (in the more downfield region).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbon atoms of the alkyl chain and the lactobionamide moiety.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of N-Dodecyllactobionamide. The expected molecular ion peak would correspond to [M+H]⁺ or [M+Na]⁺.

Biological Activities and Applications

As a nonionic, sugar-based surfactant, N-Dodecyllactobionamide is anticipated to have low toxicity and be biodegradable, making it an attractive candidate for pharmaceutical and biomedical applications.

Drug Solubilization and Delivery

The micellar nature of N-Dodecyllactobionamide in aqueous solutions allows for the encapsulation and solubilization of hydrophobic drugs, potentially enhancing their bioavailability.

Caption: Encapsulation of a hydrophobic drug within a micelle.

Potential for Low Cytotoxicity

A study on a structurally related compound, N-dodecyl-N,N-bis[3-(aldonamido)propyl]amine-N-oxide derived from lactobionic acid (DALBO-12), indicated that it was practically non-toxic towards several bacterial and fungal strains.[2] This suggests that N-Dodecyllactobionamide may also exhibit low cytotoxicity, a desirable characteristic for drug delivery applications.

Experimental Methodologies

Determination of Critical Micelle Concentration (CMC)

The CMC of N-Dodecyllactobionamide can be determined by measuring the surface tension of its aqueous solutions at various concentrations.

Protocol:

-

Prepare Solutions: A series of aqueous solutions of N-Dodecyllactobionamide with increasing concentrations are prepared.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The CMC is identified as the point where the slope of the curve changes abruptly.

Cytotoxicity Assay (General Protocol)

To evaluate the potential cytotoxicity of N-Dodecyllactobionamide, a standard MTT assay can be performed on relevant cell lines (e.g., cancer cell lines and normal cell lines).

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of N-Dodecyllactobionamide for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined.

Conclusion

N-Dodecyllactobionamide is a promising sugar-based surfactant with potential applications in the pharmaceutical field. Its ability to form micelles and solubilize hydrophobic compounds, coupled with its likely low toxicity and biodegradability, makes it a valuable candidate for further research and development in drug delivery and formulation science. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the full potential of this versatile molecule.

References

An In-depth Technical Guide to the Synthesis of N-Dodecyllactobionamide

For Researchers, Scientists, and Drug Development Professionals

N-Dodecyllactobionamide is a non-ionic surfactant belonging to the family of alkyl-aldonamides. Its structure, comprising a hydrophilic lactobionamide headgroup derived from lactose and a hydrophobic dodecyl carbon chain, imparts valuable amphiphilic properties. This makes it a compound of interest in various applications, including as a solubilizing agent for membrane proteins, an excipient in pharmaceutical formulations, and a component in drug delivery systems. This technical guide provides a comprehensive overview of the primary synthesis pathways for N-Dodecyllactobionamide, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in its laboratory-scale preparation and process development.

Core Synthesis Pathways

Two principal synthetic routes have been identified for the preparation of N-Dodecyllactobionamide:

-

Direct Amidation of Lactobiono-1,5-lactone: This pathway involves the direct reaction of the lactone form of lactobionic acid with dodecylamine to form the desired amide bond. A highly efficient and environmentally friendly approach for this transformation is through mechanochemistry.

-

Reductive Amination of Lactose: This two-step, one-pot method begins with the formation of an imine intermediate from lactose and dodecylamine, which is then subsequently reduced to yield the final product.

Pathway 1: Direct Amidation via Mechanochemistry

This modern synthetic approach offers significant advantages, including high yields, short reaction times, and the elimination of bulk solvents, aligning with the principles of green chemistry. The reaction proceeds by the aminolysis of the lactone ring of lactobiono-1,5-lactone by dodecylamine.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | Lactobiono-1,5-lactone, Dodecylamine | [1][2] |

| Molar Ratio | 1:1 (Lactone:Amine) | [1] |

| Reaction Time | 5 minutes | [1] |

| Reaction Conditions | Planetary Ball Milling, Liquid-Assisted Grinding (LAG) with water | [1][2] |

| Yield | 90% (in ball-mill system) | [1][2] |

| Purity | High, purified by simple aqueous work-up | [1] |

Experimental Protocol

Materials:

-

Lactobiono-1,5-lactone

-

Dodecylamine

-

Deionized water

-

Planetary ball mill (e.g., SPEX 8000M Mixer/Mill)

-

Stainless steel grinding jars and balls

Procedure:

-

To a stainless steel grinding jar, add equimolar amounts of lactobiono-1,5-lactone and dodecylamine.

-

Add a small amount of water as a liquid-assisted grinding (LAG) agent. The optimal amount should be determined empirically, but typically a few microliters are sufficient.

-

Add the grinding balls to the jar.

-

Secure the jar in the planetary ball mill and grind the mixture at a specified frequency (e.g., 20-30 Hz) for 5 minutes.

-

After grinding, carefully open the jar and retrieve the solid product.

-

The crude product is then purified by a simple aqueous work-up. This typically involves washing the solid with water to remove any unreacted starting materials, followed by drying under vacuum.

Visualization of the Direct Amidation Pathway

Pathway 2: Reductive Amination of Lactose

This classical one-pot reaction is a widely used method for the synthesis of N-alkyl-glycamines. The process involves the initial formation of a Schiff base (imine) between the aldehyde group of lactose and the primary amine (dodecylamine), which is then reduced in situ to the corresponding secondary amine.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | Lactose, Dodecylamine | [3][4] |

| Reducing Agent | Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN) | [3][4] |

| Solvent | Methanol or a mixture of Dimethyl sulfoxide (DMSO) and Acetic Acid | [3] |

| Reaction Temperature | Room temperature to reflux | [3] |

| Reaction Time | Several hours to overnight | [3] |

| Yield | Moderate to good (typically 60-80%, dependent on conditions) | [4] |

| Purity | Requires purification by recrystallization or chromatography | [4] |

Experimental Protocol

Materials:

-

Lactose monohydrate

-

Dodecylamine

-

Methanol (or DMSO/Acetic Acid)

-

Sodium borohydride (or Sodium cyanoborohydride)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

Dissolve lactose monohydrate and an equimolar amount of dodecylamine in methanol in a round-bottom flask.

-

Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC.

-

Once the imine formation is deemed complete (or has reached equilibrium), cool the reaction mixture in an ice bath.

-

Slowly add a slight excess (e.g., 1.2 equivalents) of the reducing agent (sodium borohydride or sodium cyanoborohydride) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess borohydride.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualization of the Reductive Amination Pathway

Conclusion

Both the direct amidation via mechanochemistry and the reductive amination of lactose present viable and effective pathways for the synthesis of N-Dodecyllactobionamide. The choice of method will depend on the available equipment, desired scale, and considerations for green chemistry principles. The mechanochemical route offers a rapid, high-yielding, and environmentally benign option, while the reductive amination represents a more traditional, yet robust, solution-phase approach. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and further investigation of this promising surfactant in research and development settings.

References

Critical Micelle Concentration of N-Dodecyllactobionamide: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of N-Dodecyllactobionamide, a nonionic surfactant of interest in pharmaceutical and biotechnological applications. Due to the limited direct quantitative data for N-Dodecyllactobionamide in the provided search results, this guide leverages data from a closely related compound, N-Dodecyl-N-methyllactobionamide, to illustrate the principles and methodologies. The focus is on the experimental protocols for determining the CMC and the theoretical underpinnings of micellization.

Introduction to N-Dodecyllactobionamide and its CMC

N-Dodecyllactobionamide belongs to the class of sugar-based surfactants, which are known for their biocompatibility and biodegradability.[1] It consists of a hydrophobic dodecyl tail attached to a hydrophilic lactobionamide headgroup derived from lactose.[2] Like other surfactants, N-Dodecyllactobionamide molecules self-assemble into micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).[3] The CMC is a fundamental parameter that dictates the surfactant's behavior and efficacy in various applications, including drug delivery, solubilization of poorly soluble compounds, and protein stabilization.[4][5]

Quantitative Data on a Related Surfactant

| Parameter | Symbol | Value | Reference |

| Critical Micelle Concentration | CMC | Value not explicitly stated in abstract | [6][7] |

| Surface Excess Concentration | Γcmc | Value not explicitly stated in abstract | [6][7] |

| Surface Area per Molecule | Amin | Value not explicitly stated in abstract | [6][7] |

| Efficiency in Surface Tension Reduction | pC20 | Value not explicitly stated in abstract | [6][7] |

| Effectiveness in Surface Tension Reduction | Πcmc | Value not explicitly stated in abstract | [6][7] |

| Standard Free Energy of Adsorption | ΔG°ads | Value not explicitly stated in abstract | [6][7] |

| Standard Free Energy of Micellization | ΔG°mic | Value not explicitly stated in abstract | [6][7] |

Note: The abstracts of the cited studies[6][7] indicate that these parameters were determined, but do not provide the specific numerical values. Access to the full publication would be required to populate this table.

Experimental Protocols for CMC Determination

The determination of the CMC is typically achieved by monitoring a physical property of the surfactant solution as a function of its concentration.[8] The CMC is identified as the concentration at which a distinct change in the slope of the plotted property is observed.[9] Several methods are commonly employed, each with its own advantages and limitations.[10]

Surface Tension Measurement

This is a classic and widely used method for determining the CMC of surfactants.[9][11]

Principle: The surface tension of a surfactant solution decreases as the concentration increases because the surfactant molecules adsorb at the air-water interface. Once the interface is saturated, the surfactant molecules begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[3] The concentration at which this break occurs is the CMC.

Experimental Protocol:

-

Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of N-Dodecyllactobionamide with varying concentrations, typically spanning a range from well below to well above the expected CMC.

-

Instrumentation: Utilize a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.

-

Measurement:

-

Calibrate the tensiometer with deionized water.

-

Measure the surface tension of each prepared surfactant solution, ensuring temperature control (e.g., at 25°C).[12]

-

Allow each solution to equilibrate before measurement to ensure a stable surface tension reading.

-

-

Data Analysis:

Conductivity Measurement

This method is suitable for ionic surfactants but can also be adapted for nonionic surfactants in the presence of an electrolyte.[9]

Principle: For ionic surfactants, the conductivity of the solution increases linearly with concentration at low concentrations. When micelles form, the mobility of the surfactant ions is reduced as they are incorporated into the larger, slower-moving micelles. This leads to a change in the slope of the conductivity versus concentration plot.[12]

Experimental Protocol:

-

Solution Preparation: Prepare a series of surfactant solutions of known concentrations in deionized water or a suitable buffer.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement:

-

Measure the specific conductance (κ) of each solution.

-

Ensure constant temperature throughout the experiment.

-

-

Data Analysis:

-

Plot the specific conductance (κ) against the surfactant concentration.

-

The plot will exhibit a break point corresponding to the CMC.[9]

-

Alternatively, plotting the molar conductivity (Λ) against the square root of the concentration can provide a more precise determination of the CMC for ionic surfactants.[12]

-

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe.[13]

Principle: A hydrophobic fluorescent probe (e.g., pyrene) has low solubility in water but preferentially partitions into the hydrophobic core of micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as the emission spectrum or fluorescence intensity, which can be used to determine the CMC.[4]

Experimental Protocol:

-

Probe and Surfactant Solutions:

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene in methanol).

-

Prepare a series of surfactant solutions and add a small, constant amount of the probe stock solution to each. The final probe concentration should be very low to avoid self-quenching.

-

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Excite the probe at an appropriate wavelength (e.g., ~335 nm for pyrene).

-

Record the emission spectrum (e.g., 350-500 nm for pyrene).

-

-

Data Analysis:

-

Monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum as a function of surfactant concentration. This ratio is sensitive to the polarity of the probe's environment.

-

A sharp decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the nonpolar micellar core.

-

The CMC is determined from the inflection point of the plot of the I₁/I₃ ratio versus surfactant concentration.

-

Visualizations

Experimental Workflow for CMC Determination by Surface Tension

Caption: Workflow for CMC determination using surface tension measurement.

Logical Relationship of Surfactant Behavior

Caption: Surfactant behavior below and above the critical micelle concentration.

References

- 1. brieflands.com [brieflands.com]

- 2. researchgate.net [researchgate.net]

- 3. justagriculture.in [justagriculture.in]

- 4. The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides and N-Alkyl-N-methyllactobionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fpharm.uniba.sk [fpharm.uniba.sk]

- 13. cris.unibo.it [cris.unibo.it]

N-Dodecyllactobionamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Synthesis, Physicochemical Properties, and Biomedical Applications

N-Dodecyllactobionamide is a non-ionic surfactant belonging to the class of N-alkyl-lactobionamides. These amphiphilic molecules consist of a hydrophilic lactobionamide headgroup, derived from lactose, and a hydrophobic alkyl tail. The presence of the galactose moiety in the lactobionamide headgroup makes these compounds promising candidates for targeted drug delivery to hepatocytes, which express the asialoglycoprotein receptor (ASGPR) that specifically recognizes galactose and N-acetylgalactosamine residues.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of N-Dodecyllactobionamide in drug delivery and biomedical engineering, with a focus on providing detailed experimental protocols and quantitative data.

Core Concepts: Synthesis and Physicochemical Properties

The physicochemical properties of N-alkyl-lactobionamides are crucial for their application in drug delivery. These properties, particularly the critical micelle concentration (CMC), dictate their self-assembly behavior in aqueous solutions to form micelles, which can encapsulate hydrophobic drugs.[1][5] The CMC is the concentration at which surfactant monomers begin to aggregate into micelles.[6] Below the CMC, the surfactant exists as individual molecules, while above the CMC, any additional surfactant will predominantly form micelles.[5]

Table 1: Physicochemical Properties of N-Dodecyl-N-methyllactobionamide

Data inferred from Sokołowski, A., et al. (2001) for N-dodecyl-N-methyllactobionamide as a close structural analog of N-Dodecyllactobionamide.[1]

| Property | Value | Unit |

| Critical Micelle Concentration (CMC) | 0.46 | mM |

| Surface Tension at CMC (γ_cmc) | 39.5 | mN/m |

| Surface Excess Concentration (Γ_max) | 2.5 x 10⁻¹⁰ | mol/cm² |

| Minimum Area per Molecule (A_min) | 0.66 | nm² |

| Krafft Temperature | < 5 | °C |

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-Dodecyllactobionamide and its formulation into drug-loaded nanoparticles, along with characterization and in vitro evaluation techniques.

Synthesis of N-Dodecyllactobionamide (Adapted Protocol)

This protocol is adapted from the synthesis of N-alkyl-N-methyllactobionamides.[1]

Materials:

-

Lactobionic acid

-

Dodecylamine

-

Methanol

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

N-Hydroxysuccinimide (NHS) (optional, for improved coupling efficiency)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Activation of Lactobionic Acid: Dissolve lactobionic acid in methanol. Add DCC (and NHS if used) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid group.

-

Amidation: Slowly add a solution of dodecylamine in methanol to the activated lactobionic acid mixture. Let the reaction proceed at room temperature overnight with continuous stirring.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Evaporate the methanol under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate and hexane as the eluent.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthesis of N-Dodecyllactobionamide via amidation.

Formulation of Drug-Loaded N-Dodecyllactobionamide Nanoparticles

This protocol describes the preparation of drug-loaded micelles using the thin-film hydration method.[7]

Materials:

-

N-Dodecyllactobionamide

-

Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

-

Chloroform or other suitable organic solvent

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Film Formation: Dissolve N-Dodecyllactobionamide and the hydrophobic drug in chloroform in a round-bottom flask.

-

Solvent Evaporation: Remove the chloroform using a rotary evaporator under vacuum to form a thin film on the inner surface of the flask.

-

Hydration: Add PBS (pH 7.4) to the flask and hydrate the film by rotating the flask at a temperature above the Krafft temperature of the surfactant. Sonication can be used to facilitate the formation of a homogenous nanoparticle suspension.

-

Purification: Remove any unloaded drug aggregates by filtration through a 0.22 µm syringe filter.

Caption: Workflow for drug-loaded nanoparticle formulation.

Characterization of Nanoparticles

Dynamic Light Scattering (DLS) and Zeta Potential: [8][9]

-

Purpose: To determine the size distribution (hydrodynamic diameter) and surface charge (zeta potential) of the nanoparticles.

-

Procedure: Dilute the nanoparticle suspension in PBS. Analyze the sample using a DLS instrument. The zeta potential is measured using the same instrument by applying an electric field and measuring the electrophoretic mobility of the nanoparticles.

Transmission Electron Microscopy (TEM):

-

Purpose: To visualize the morphology and size of the nanoparticles.

-

Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid. Allow the sample to air-dry. The grid is then imaged using a transmission electron microscope.

Drug Loading and Encapsulation Efficiency

Procedure:

-

Lyse a known amount of the drug-loaded nanoparticle suspension using a suitable solvent (e.g., methanol) to release the encapsulated drug.

-

Quantify the amount of drug using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

-

DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

-

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

-

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10][11][12]

Materials:

-

Hepatocellular carcinoma cell line (e.g., HepG2)

-

Normal hepatocyte cell line (for selectivity assessment)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of free drug, drug-loaded nanoparticles, and empty nanoparticles for 24, 48, or 72 hours. Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Potential Application: Targeted Drug Delivery to Hepatocytes

The galactose moiety of N-Dodecyllactobionamide makes it an ideal candidate for targeting the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes.[4][13][14] This allows for the specific delivery of anticancer drugs to liver cancer cells, potentially increasing therapeutic efficacy while reducing systemic side effects.

Caption: ASGPR-mediated targeted drug delivery to hepatocytes.

Conclusion

N-Dodecyllactobionamide holds significant promise as a versatile and effective excipient in the field of drug delivery. Its amphiphilic nature allows for the formulation of stable nanoparticles for the encapsulation of hydrophobic drugs, while its lactobionamide headgroup provides a valuable tool for targeted delivery to liver cells. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and drug development professionals exploring the potential of this and related compounds in developing novel and effective therapeutic strategies. Further research is warranted to fully elucidate the specific properties and in vivo performance of N-Dodecyllactobionamide.

References

- 1. Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides and N-Alkyl-N-methyllactobionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asialoglycoprotein Receptor and Targeting Strategies [ouci.dntb.gov.ua]

- 3. Asialoglycoprotein receptor mediated hepatocyte targeting - strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asialoglycoprotein receptor and its application in liver-targeted drug delivery - Beijing Institute of Technology [pure.bit.edu.cn]

- 5. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Progress in Gene Delivery Technology Based on Chemical Methods and Nano-carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Surface-functionalized nanoparticles for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential [mdpi.com]

- 11. Drug loading of polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Surfactant like peptides for targeted gene delivery to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multivalent targeting of the asialoglycoprotein receptor by virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Formulation of drugs in block copolymer micelles: drug loading and release - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Dodecyllactobionamide: Structure, Function, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecyllactobionamide is a nonionic surfactant belonging to the class of sugar-based amphiphiles. It is composed of a hydrophilic lactobionamide headgroup derived from lactose and a hydrophobic dodecyl carbon chain. This unique structure imparts valuable physicochemical properties, making it a subject of interest in various research and industrial applications, including surface science, drug delivery, and biotechnology. This technical guide provides a comprehensive overview of the structure, function, and experimental considerations for N-Dodecyllactobionamide, including detailed protocols and data presentation to facilitate its application in research and development.

Core Structure and Chemical Properties

N-Dodecyllactobionamide possesses a well-defined amphiphilic architecture. The molecule consists of a polar headgroup, which is a lactobionamide moiety, and a nonpolar tail, which is a dodecyl (C12) alkyl chain. The lactobionamide headgroup is derived from lactobionic acid, which is an oxidized form of lactose. This sugar headgroup, with its multiple hydroxyl groups, confers significant hydrophilicity to the molecule. The dodecyl tail provides the necessary hydrophobicity for surface activity and self-assembly in aqueous solutions.

Chemical Formula: C24H47NO11[1]

Molecular Weight: 525.63 g/mol [1]

The amide linkage between the dodecylamine and the lactobionolactone is a key structural feature, providing chemical stability. The overall structure results in a molecule with a high degree of flexibility in its sugar headgroup, which influences its adsorption behavior at interfaces.[2][3]

Physicochemical Properties

The amphiphilic nature of N-Dodecyllactobionamide governs its behavior in solution, leading to surface activity and the formation of micelles above a certain concentration. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Method | Reference |

| Molecular Formula | C24H47NO11 | - | [1] |

| Molecular Weight | 525.63 g/mol | - | [1] |

| Critical Micelle Concentration (CMC) | Data not available in cited sources | Surface Tension, Conductivity, Fluorescence | - |

| Surface Tension at CMC (γcmc) | Data not available in cited sources | Tensiometry | - |

| Area per Molecule at Interface (Amin) | Data not available in cited sources | Surface Tension Measurements | - |

Note: While a study by Kjellin et al. (2001) investigated the surface properties of N-Dodecyllactobionamide, specific quantitative values for CMC, γcmc, and Amin were not available in the provided search results. These values are critical for understanding and applying this surfactant and would need to be determined experimentally.

Synthesis of N-Dodecyllactobionamide

The synthesis of N-alkyl-lactobionamides can be achieved through the reaction of an N-alkylamine with lactobionic acid or its lactone form. A general protocol for the synthesis of related N-alkyl-N-methyllactobionamides has been described and can be adapted for N-Dodecyllactobionamide.[4]

Experimental Protocol: Synthesis of N-Alkyl-Lactobionamides

This protocol is adapted from the synthesis of N-alkyl-N-methyllactobionamides and should be optimized for N-Dodecyllactobionamide.

Materials:

-

Dodecylamine

-

Lactobiono-1,5-lactone (or Lactobionic acid)

-

Methanol (or another suitable solvent)

-

Stirring apparatus

-

Reaction vessel with temperature control

-

Purification setup (e.g., crystallization or chromatography equipment)

Procedure:

-

Dissolution: Dissolve Dodecylamine in methanol in the reaction vessel.

-

Reaction: Add Lactobiono-1,5-lactone to the solution. The reaction is typically carried out with stirring at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The progress of the reaction should be monitored using an appropriate analytical technique like Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent or by column chromatography to yield pure N-Dodecyllactobionamide.

-

Characterization: The final product should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of N-Dodecyllactobionamide.

Function and Applications

As a sugar-based surfactant, N-Dodecyllactobionamide exhibits a range of functions that are attractive for various applications.

Surface Activity and Self-Assembly

The primary function of N-Dodecyllactobionamide is its ability to act as a surface-active agent. It adsorbs at interfaces, such as air-water and oil-water interfaces, thereby reducing the surface or interfacial tension. This property is fundamental to its applications in emulsification, foaming, and wetting.

A study by Kjellin et al. (2001) investigated the adsorption of N-Dodecyllactobionamide on liquid/vapor and solid/liquid interfaces.[2][3] The flexibility of its sugar headgroup was found to lead to the adsorption of higher amounts at these interfaces compared to surfactants with more rigid headgroups.[2] This increased adsorption results in a higher van der Waals attraction between two such monolayers.[2][3] The study also suggested that the increased hydrogen bonding within the layers of the more flexible N-Dodecyllactobionamide contributes to this behavior.[2][3]

Potential Applications

The properties of N-Dodecyllactobionamide suggest its utility in several areas:

-

Drug Delivery: As a nonionic surfactant, it could be used to solubilize poorly water-soluble drugs and act as a carrier in drug delivery systems. Sugar-based surfactants are generally considered to be biocompatible and biodegradable.[5][6][7][8]

-

Biotechnology: Its ability to interact with and stabilize biological macromolecules could be beneficial in protein formulation and for the solubilization of membrane proteins.

-

Cosmetics and Personal Care: Due to their mildness and low cytotoxicity, sugar-based surfactants are often used in cosmetic formulations.[9]

Biological Interactions and Biocompatibility

The biological activity of N-Dodecyllactobionamide is an area of active research. Its sugar headgroup, being derived from lactose, suggests potential interactions with specific biological targets.

Interaction with Lectins

Lactose and its derivatives are known to be ligands for certain lectins, such as galectins. Galectins are a family of proteins that bind to β-galactoside-containing glycans and are involved in various cellular processes.[10][11][12][13] The lactobionamide headgroup of N-Dodecyllactobionamide could potentially interact with galectins, which could be explored for targeted drug delivery or for modulating galectin-mediated biological pathways.

Hypothesized Signaling Pathway Interaction:

Caption: Hypothetical signaling pathway involving N-Dodecyllactobionamide and galectins.

Biocompatibility and Cytotoxicity

Sugar-based surfactants are generally known for their favorable biocompatibility and lower cytotoxicity compared to many synthetic surfactants.[8][9] Studies on other sugar-based surfactants have shown them to be non-irritant and to possess lower cytotoxicity in dermal models.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the cytotoxicity of N-Dodecyllactobionamide on a cell line (e.g., fibroblasts or keratinocytes).

Materials:

-

Cell line of interest (e.g., L929 fibroblasts)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

N-Dodecyllactobionamide stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of N-Dodecyllactobionamide in cell culture medium. Remove the old medium from the wells and add the different concentrations of the surfactant. Include a vehicle control (medium only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Experimental Workflow for Cytotoxicity Testing:

Caption: Workflow for determining the in vitro cytotoxicity of N-Dodecyllactobionamide.

Conclusion

N-Dodecyllactobionamide is a promising sugar-based surfactant with a unique combination of a flexible, hydrophilic lactobionamide headgroup and a hydrophobic dodecyl tail. Its surface-active properties and potential for biological interactions make it a valuable tool for researchers in various fields. While some physicochemical data is available, further experimental characterization, particularly the determination of its critical micelle concentration and a detailed investigation of its biological effects, is necessary to fully exploit its potential. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the functional properties of N-Dodecyllactobionamide in their specific applications.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Studies of N-dodecyllactobionamide, maltose 6'-O-dodecanoate, and octyl-beta-glucoside with surface tension, surface force, and wetting techniques [kth.diva-portal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides and N-Alkyl-N-methyllactobionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities [pubblicazioni.unicam.it]

- 6. mdpi.com [mdpi.com]

- 7. archive.sciendo.com [archive.sciendo.com]

- 8. Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of cytotoxicity and irritancy potential of sugar-based surfactants on skin-related 3D models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. When Galectins Recognize Glycans: From Biochemistry to Physiology and Back Again - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Key regulators of galectin–glycan interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The universe of galectin-binding partners and their functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Galectin binding to cells and glycoproteins with genetically modified glycosylation reveals galectin–glycan specificities in a natural context - PMC [pmc.ncbi.nlm.nih.gov]

N-Dodecyllactobionamide (CAS: 69312-68-4): A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecyllactobionamide is a non-ionic surfactant belonging to the class of alkylaldonamides. Characterized by a hydrophilic lactobionamide headgroup derived from lactose and a hydrophobic dodecyl carbon chain, this amphiphilic molecule exhibits significant surface activity. Its biocompatibility and biodegradability, stemming from its sugar-based structure, make it a compound of interest for various applications in drug delivery, materials science, and biomedical engineering. This guide provides a detailed overview of the synthesis, physicochemical properties, and potential applications of N-Dodecyllactobionamide, with a focus on its self-assembly into micelles and its potential role in the formation of hydrogels for controlled drug release.

Introduction

Sugar-based surfactants, such as N-Dodecyllactobionamide, are gaining increasing attention as environmentally friendly and biocompatible alternatives to conventional synthetic surfactants.[1] Their structure, comprising a carbohydrate headgroup and a hydrocarbon tail, allows for self-assembly in aqueous solutions to form ordered structures like micelles. This behavior is central to their function in various applications, including solubilization of poorly soluble drugs, formation of stable emulsions, and as building blocks for advanced drug delivery systems.[2][3] N-Dodecyllactobionamide, with its lactobionamide headgroup, is particularly noteworthy for its potential for specific interactions with biological systems.

Synthesis of N-Dodecyllactobionamide

The synthesis of N-Dodecyllactobionamide typically involves the amidation of lactobionic acid or its corresponding lactone with dodecylamine. A general synthetic approach is outlined below.

General Synthesis Pathway

The reaction proceeds via the formation of an amide bond between the carboxylic acid group of lactobionic acid and the primary amine group of dodecylamine.

References

- 1. Study of mixtures of n-dodecyl-beta-D-maltoside with anionic, cationic, and nonionic surfactant in aqueous solutions using surface tension and fluorescence techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Self-Assembled Aggregated Structures of Natural Products for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Intricacies of Sweet Surfactants: A Technical Guide to the Physicochemical Properties of Sugar-Based Surfactants

For Researchers, Scientists, and Drug Development Professionals

Sugar-based surfactants, a class of surface-active agents derived from renewable resources, are garnering significant attention across various industries, including pharmaceuticals and drug delivery. Their inherent biodegradability, low toxicity, and structural versatility make them a compelling alternative to traditional petroleum-based surfactants.[1][2][3][4] This technical guide provides an in-depth exploration of the core physicochemical properties of these molecules, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in research and development.

Core Physicochemical Properties: A Quantitative Overview

The functionality of a surfactant is dictated by a set of key physicochemical parameters. Understanding these properties is crucial for selecting the appropriate sugar-based surfactant for a specific application, from drug solubilization to emulsion stabilization.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to self-assemble into organized structures called micelles.[5][6] This is a critical parameter as many surfactant properties, such as solubilization and detergency, become highly effective at and above the CMC. The CMC is influenced by the structure of the surfactant, particularly the length of the hydrophobic alkyl chain; generally, the CMC decreases as the hydrophobicity of the surfactant increases.[2]

Surface Tension (γcmc)

Surfactants are defined by their ability to reduce the surface tension of a liquid. The surface tension at the CMC (γcmc) represents the maximum reduction in surface tension that a particular surfactant can achieve.[7] Lower γcmc values indicate greater efficiency in reducing surface energy.

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the relative degree of hydrophilicity and lipophilicity of a surfactant. The HLB value determines the surfactant's affinity for water or oil, and thus its suitability as an emulsifier, wetting agent, or solubilizer.[8][9]

Krafft Temperature (Tk)

The Krafft temperature is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration.[7][10] Below the Krafft temperature, the surfactant has limited solubility. Understanding the Tk is essential for formulation development, especially for applications requiring the surfactant to be soluble at a specific temperature.

Quantitative Data Summary

The following tables summarize key physicochemical properties for common classes of sugar-based surfactants.

Table 1: Physicochemical Properties of Alkyl Polyglycosides (APGs)

| Surfactant (Alkyl Chain Length) | CMC (mM) | Surface Tension at CMC (mN/m) | Krafft Temperature (°C) |

| C8/10 APG | ~2.5 - 5.0 | ~27 - 29 | < 0 |

| C12/14 APG | ~0.2 - 0.5 | ~28 - 30 | ~35 - 40[11] |

Note: Values can vary depending on the degree of polymerization (DP) of the glucose head group.

Table 2: Physicochemical Properties of Sucrose Esters

| Surfactant (Fatty Acid Chain) | CMC (mM) | Surface Tension at CMC (mN/m) |

| Sucrose Monolaurate (C12) | ~0.21 | ~30 - 35 |

| Sucrose Monomyristate (C14) | ~0.06 | ~32 - 37 |

| Sucrose Monopalmitate (C16) | ~0.03 | ~35 - 40 |

| Sucrose Monostearate (C18) | ~0.022 | ~38 - 42 |

Data compiled from various sources, including[2].

Table 3: Physicochemical Properties of Glucose and Lactose Monoesters

| Surfactant | CMC (mM) | Surface Tension at CMC (mN/m) |

| 6-O-glucosyl decanoate (C10) | ~12.58 | ~27 - 35 |

| 6-O-glucosyl laurate (C12) | ~6.31 | ~27 - 35 |

| 6-O-glucosyl myristate (C14) | ~1.75 | ~27 - 35 |

| 6-O-glucosyl palmitate (C16) | ~0.77 | ~27 - 35 |

| 6'-O-lactose decanoate (C10) | ~2.6 | ~40 - 45 |

| 6'-O-lactose laurate (C12) | ~0.8 | ~40 - 45 |

| 6'-O-lactose myristate (C14) | ~0.2 | ~40 - 45 |

| 6'-O-lactose palmitate (C16) | ~0.08 | ~40 - 45 |

Data compiled from[2].

Experimental Protocols for Characterization

Accurate and reproducible characterization of sugar-based surfactants is paramount for their effective application. The following sections detail the methodologies for determining key physicochemical parameters.

Determination of Critical Micelle Concentration (CMC) and Surface Tension (γcmc) by Tensiometry

Principle: Surface tension is measured as a function of surfactant concentration. As the concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.[5] The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of concentration.[12]

Apparatus:

-

Tensiometer (utilizing Wilhelmy plate or Du Noüy ring method)[13][14]

-

Precision balance

-

Glassware (beakers, volumetric flasks)

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of the sugar-based surfactant in deionized water at a concentration significantly above the expected CMC.

-

Create a series of dilutions from the stock solution, covering a wide concentration range both below and above the anticipated CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

-

Measure the surface tension of each dilution, ensuring the system reaches equilibrium before recording the value. For the Wilhelmy plate method, the plate should be thoroughly cleaned and flamed between measurements to ensure complete wetting.[15]

-

Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C).

-

The CMC is determined from the intersection of the two linear portions of the plot.[12] The surface tension value at the CMC is the γcmc.

Workflow for CMC Determination by Tensiometry

Determination of CMC by Conductivity Measurement (for Ionic Sugar-Based Surfactants)

Principle: This method is applicable to ionic surfactants. The conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity changes due to the formation of micelles, which have a lower mobility than the free monomers.[12][16] The break in the conductivity versus concentration plot indicates the CMC.[17]

Apparatus:

-

Conductivity meter with a calibrated probe

-

Temperature-controlled water bath

-

Glassware

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a series of surfactant solutions of varying concentrations in deionized water.

-

Place the conductivity probe in the solution and allow the temperature to equilibrate in the water bath.

-

Record the conductivity for each concentration.

-

Plot the specific conductivity against the surfactant concentration.

-

The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[16]

Logical Relationship in Conductivity-Based CMC Determination

Quantification of Surfactants by UV-Visible Spectrophotometry

Principle: This method is often used for quantifying anionic surfactants. It involves the formation of a colored complex between the anionic surfactant and a cationic dye, such as methylene blue or acridine orange.[18][19] The colored complex is then extracted into an organic solvent, and its absorbance is measured using a spectrophotometer. The absorbance is proportional to the concentration of the surfactant.

Apparatus:

-

UV-Visible Spectrophotometer[20]

-

Separatory funnels

-

Glassware

-

pH meter

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the anionic sugar-based surfactant of known concentrations.

-

Complex Formation: To each standard solution in a separatory funnel, add an acidic solution and a solution of a cationic dye (e.g., acridine orange).[18]

-

Extraction: Add an immiscible organic solvent (e.g., toluene) to each separatory funnel and shake vigorously to extract the colored ion-pair complex into the organic layer.[18]

-

Measurement: Allow the layers to separate, and then measure the absorbance of the organic layer at the wavelength of maximum absorbance (λmax) using the spectrophotometer.

-

Calibration Curve: Plot a calibration curve of absorbance versus surfactant concentration for the standard solutions.

-

Sample Analysis: Repeat the procedure for the unknown sample and determine its concentration from the calibration curve.

Experimental Workflow for Spectrophotometric Surfactant Quantification

References

- 1. benchchem.com [benchchem.com]

- 2. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. nanoscience.com [nanoscience.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chemicalproductsokc.com [chemicalproductsokc.com]

- 10. Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. News - Physicochemical Properties of Alkyl Polyglycosides-Phase behavior 2 of 2 [brillachem.com]

- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 13. Tensiometer for surface tension measurement | Infrastructure database [resources.faru.edu.pl]

- 14. biolinscientific.com [biolinscientific.com]

- 15. commons.erau.edu [commons.erau.edu]

- 16. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 17. Method of Determination of CMC | PPT [slideshare.net]

- 18. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 19. Spectrophotometric determination of anionic surfactants: optimization by response surface methodology and application to Algiers bay wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. hannacan.com [hannacan.com]

An In-depth Technical Guide to N-Dodecyllactobionamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of N-Dodecyllactobionamide, a nonionic surfactant with significant potential in various scientific and pharmaceutical fields.

Core Physicochemical Data

N-Dodecyllactobionamide is a glycosidic surfactant composed of a hydrophilic lactobionamide headgroup and a hydrophobic dodecyl carbon chain. Its molecular characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₂₄H₄₇NO₁₁ |

| Molecular Weight | 525.63 g/mol |

Synthesis of N-Dodecyllactobionamide

The synthesis of N-Dodecyllactobionamide is achieved through the amidation of lactobionic acid with dodecylamine. This reaction forms a stable amide bond between the carboxyl group of lactobionic acid and the amino group of dodecylamine. While various methods for amide bond formation exist, a common approach involves the use of a coupling agent to activate the carboxylic acid.

This protocol describes a general method for the synthesis of N-Dodecyllactobionamide using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

Materials:

-

Lactobionic acid

-

Dodecylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve lactobionic acid (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dimethylformamide (DMF). Stir the solution at room temperature until all solids have dissolved.

-

Activation of Carboxylic Acid: Cool the solution to 0 °C in an ice bath. To this cooled solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise while maintaining the temperature at 0 °C. Stir the reaction mixture at 0 °C for 30 minutes to activate the carboxylic acid group of lactobionic acid.

-

Amine Addition: In a separate flask, dissolve dodecylamine (1.0 equivalent) in a minimal amount of anhydrous DMF. Add the dodecylamine solution dropwise to the activated lactobionic acid mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, dilute the mixture with water and extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution to remove any unreacted acid and activating agents, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude N-Dodecyllactobionamide can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Methodological & Application

Application Notes and Protocols for N-Dodecyllactobionamide in Membrane Protein Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Dodecyllactobionamide

N-Dodecyllactobionamide is a non-ionic detergent that has shown promise in the field of membrane protein biochemistry. Its unique structure, featuring a hydrophilic lactobionamide headgroup and a hydrophobic dodecyl tail, allows for the effective solubilization of membrane proteins while often preserving their native structure and function. This makes it a valuable tool for the extraction and purification of membrane proteins for downstream applications such as structural studies, functional assays, and drug development.

The selection of an appropriate detergent is a critical step in membrane protein research, as the detergent micelle mimics the lipid bilayer to maintain the protein's stability. Non-ionic detergents like N-Dodecyllactobionamide are generally considered mild and are less likely to cause denaturation compared to ionic detergents. Recent studies on related lactobionamide-based detergents have highlighted their potential in both extracting and stabilizing membrane proteins. For instance, fluorinated derivatives have demonstrated strong solubilization capacity and the ability to stabilize protein complexes.[1][2]

Physicochemical Properties of N-Dodecyllactobionamide

A thorough understanding of the physicochemical properties of a detergent is essential for optimizing membrane protein extraction protocols. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which detergent monomers begin to form micelles. For effective solubilization, the detergent concentration should be significantly above its CMC.

| Property | Value | Reference |

| Abbreviation | LABA | [3] |

| Chemical Class | Non-ionic | Inferred from structure |

| Critical Micelle Concentration (CMC) | 0.35 mM | [3] |

| Micelle Aggregation Number | 120 ± 10 | [3] |

| Monomer Diffusion Coefficient | 3.1 x 10⁻¹⁰ m²/s | [3] |

| Micelle Diffusion Coefficient | 0.46 x 10⁻¹⁰ m²/s | [3] |

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for the specific membrane protein of interest.

Protocol 1: General Membrane Protein Extraction from Cultured Cells

This protocol outlines the basic steps for solubilizing membrane proteins from cultured cells using N-Dodecyllactobionamide.

Materials:

-

Cell pellet

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

-

Solubilization Buffer: Lysis Buffer containing a working concentration of N-Dodecyllactobionamide (e.g., 1-2% w/v, which is well above the CMC)

-

Ultracentrifuge

-

Microcentrifuge tubes

Procedure:

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Disrupt the cells using a suitable method such as sonication or a Dounce homogenizer on ice.

-

Membrane Isolation: Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

-

Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in ice-cold Solubilization Buffer. The optimal detergent-to-protein ratio should be determined empirically, but a starting point of 4:1 (w/w) is common.

-

Incubation: Incubate the mixture on a rotator or with gentle agitation for 1-4 hours at 4°C to allow for complete solubilization of the membrane proteins.

-

Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins. The sample is now ready for downstream purification and analysis.

Protocol 2: Screening for Optimal N-Dodecyllactobionamide Concentration

To maximize the yield of soluble and functional protein, it is crucial to determine the optimal concentration of N-Dodecyllactobionamide.

Materials:

-

Isolated cell membranes

-

Lysis Buffer

-

A stock solution of 10% (w/v) N-Dodecyllactobionamide

-

Equipment for protein quantification (e.g., BCA assay) and functional analysis (specific to the target protein)

Procedure:

-

Aliquoting: Aliquot equal amounts of the isolated membrane preparation into several microcentrifuge tubes.

-

Concentration Gradient: Prepare a series of Solubilization Buffers with varying concentrations of N-Dodecyllactobionamide (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% w/v).

-

Solubilization: Resuspend each membrane aliquot in a different concentration of the Solubilization Buffer.

-

Incubation and Clarification: Follow steps 4 and 5 from Protocol 1 for all samples.

-

Analysis:

-